



Application Notes and Protocols for Reactions Involving tert-Butyl (7-aminoheptyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (7-aminoheptyl)carbamate is a versatile bifunctional linker commonly employed in the field of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a primary amine and a tert-butoxycarbonyl (Boc)-protected primary amine separated by a seven-carbon aliphatic chain, allows for sequential and controlled conjugation to two different molecular entities. This linker is instrumental in connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand, forming a heterobifunctional molecule that induces the degradation of the target protein.[1][2][3]

These application notes provide detailed experimental protocols for the key reactions involving **tert-Butyl (7-aminoheptyl)carbamate**: amide bond formation and Boc group deprotection. The protocols are based on established synthetic methodologies and provide a foundation for researchers to utilize this linker in their specific applications.

Key Applications

The primary application of **tert-Butyl (7-aminoheptyl)carbamate** is as a flexible aliphatic linker in the construction of PROTACs. The seven-carbon chain provides spatial separation between



the protein of interest (POI) and the E3 ligase, facilitating the formation of a productive ternary complex for ubiquitination and subsequent proteasomal degradation.

Chemical Properties

Property	Value	Reference
Chemical Formula	C12H26N2O2	[4]
Molecular Weight	230.35 g/mol	[4]
Appearance	White solid	[5][6]
Melting Point	39-41 °C	[5][6]
CAS Number	99733-18-3	[4]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (7aminoheptyl)carbamate via Mono-Boc Protection of 1,7-Diaminoheptane

This protocol describes the synthesis of the title compound from commercially available 1,7-diaminoheptane.

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Materials:

- 1,7-Diaminoheptane
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Tetrahydrofuran (THF)
- Water

Procedure:[7]



- Dissolve 1,7-diaminoheptane (5 g, 38.46 mmol) in THF (10 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (1.68 g, 7.69 mmol) dropwise over 20 minutes with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.
- Remove the THF under reduced pressure.
- Pour the resulting mixture into water (50 mL).
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data:

Reactant	Molar Eq.	Yield (%)	Purity	Reference
1,7- Diaminoheptane	5	46	>99%	[5][8]
Di-tert-butyl dicarbonate	1			

Characterization Data:[5][6]

- ¹H NMR (400 MHz, CDCl₃): δ 4.50 (brs, NH), 3.02 (q, J = 6.4 Hz, 2H), 2.61 (t, J = 7.0 Hz, 2H), 1.56 (brs, NH₂), 1.37 (brs, 13H), 1.24 (brs, 6H).
- ¹³C NMR (100 MHz, CDCl₃): δ 155.0, 78.0, 41.1, 39.6, 32.5, 29.0, 28.1, 27.4, 25.8, 25.7.
- EIMS m/z: [M]+ 230 (2), 173 (23), 157 (51), 145 (31), 112 (28), 100 (54), 57 (100).

Protocol 2: Amide Coupling with a Carboxylic Acid



This protocol details the coupling of the free primary amine of **tert-Butyl (7-aminoheptyl)carbamate** with a carboxylic acid-containing molecule (e.g., a POI ligand).

Reaction Scheme:

Materials:

- Carboxylic acid (R-COOH)
- tert-Butyl (7-aminoheptyl)carbamate
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:[2]

- Dissolve the carboxylic acid (1 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (2 eq) to the solution and stir for 5 minutes at room temperature.
- Add a solution of tert-Butyl (7-aminoheptyl)carbamate (1.1 eq) in anhydrous DMF.
- Stir the reaction mixture at room temperature for 16-23 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.



Alternative Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxy-7-azabenzotriazole (HOAt) and N-methylmorpholine (NMM) can also be used.[3]

Quantitative Data for a Representative Reaction:[9]

Reactant	Molar Eq.	Solvent	Reaction Time	Yield (%)
Carboxylic Acid	1	DMF	16 h	87
tert-Butyl (7- aminoheptyl)carb amate	2			
Coupling Reagent	(Not Specified)	_		

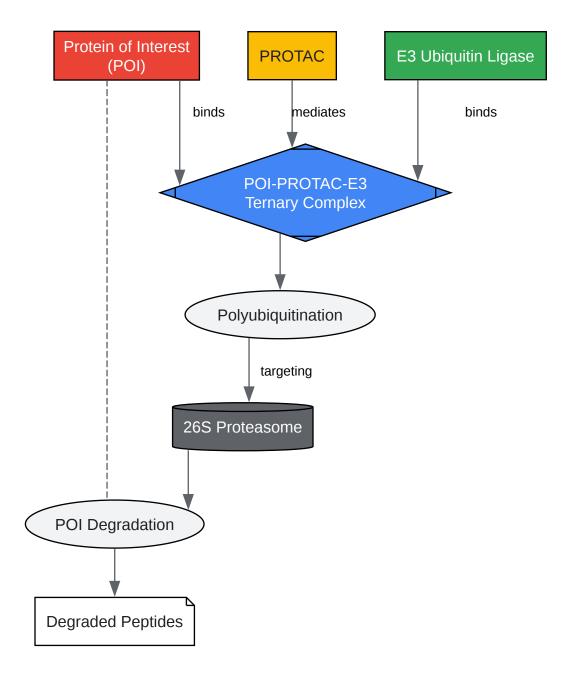
Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine for subsequent reactions.

Reaction Scheme:

Caption: General workflow for PROTAC synthesis.





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Caption: PROTAC-mediated protein degradation pathway.

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